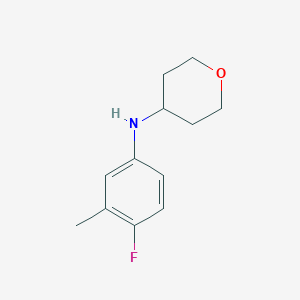

N-(4-fluoro-3-methylphenyl)oxan-4-amine

Description

Properties

IUPAC Name |

N-(4-fluoro-3-methylphenyl)oxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c1-9-8-11(2-3-12(9)13)14-10-4-6-15-7-5-10/h2-3,8,10,14H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOLAXVCILTGPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2CCOCC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Approach

One common method involves nucleophilic aromatic substitution where the amine group on the tetrahydropyran ring acts as a nucleophile attacking an activated aromatic halide or pseudohalide bearing the 4-fluoro-3-methylphenyl group. However, direct SNAr is often limited by the electronic nature of the aromatic ring and requires activation or the use of catalysts.

Reductive Amination Route

A more versatile and widely used method is reductive amination:

Step 1: Formation of the Corresponding Aldehyde or Ketone Intermediate

The tetrahydropyran-4-one or related carbonyl compound is reacted with 4-fluoro-3-methylaniline to form an imine or Schiff base intermediate.Step 2: Reduction of the Imine

The imine intermediate is then reduced using mild reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere), yielding the target amine compound.

This method allows for high selectivity and good yields under mild conditions. It is supported by analogous procedures in the literature for related amines, where reductive amination is favored for the synthesis of substituted aryl amines linked to heterocycles.

Catalytic Hydrogenation

Catalytic hydrogenation of nitro or imine intermediates is another approach:

- Starting from a nitro-substituted aromatic precursor, catalytic hydrogenation reduces the nitro group to an amine.

- The amine is then coupled to the tetrahydropyran ring system, either by direct substitution or via intermediate formation.

This method is often used when the starting materials are nitroaromatics and requires careful control of reaction conditions to avoid over-reduction or side reactions.

Use of Amine Precursors and Halide Displacement

Another synthetic approach involves the displacement of halides on the tetrahydropyran ring by the 4-fluoro-3-methylphenyl amine:

- The tetrahydropyran ring is functionalized with a good leaving group at the 4-position (e.g., halide, tosylate).

- The substituted aniline acts as a nucleophile to displace the leaving group, forming the N-aryl tetrahydropyran amine.

This method requires the preparation of the halide or tosylate intermediate and careful control of reaction conditions to maximize substitution efficiency.

| Method | Key Steps | Advantages | Limitations | Typical Reagents/Conditions |

|---|---|---|---|---|

| Reductive Amination | Imine formation + reduction | High selectivity, mild conditions | Requires carbonyl intermediate | NaBH3CN, Pd/C + H2, acetic acid solvents |

| Catalytic Hydrogenation | Reduction of nitro or imine intermediates | Efficient for nitro precursors | Sensitive to over-reduction | Pd/C, H2 gas, mild temperature |

| Nucleophilic Aromatic Substitution (SNAr) | Direct substitution on activated aromatic ring | Straightforward if ring activated | Limited by aromatic ring reactivity | Activated halides, bases, elevated temp |

| Halide Displacement | Nucleophilic displacement of halide on ring | Direct formation of C-N bond | Requires halide intermediate prep | Halide/tosylate intermediates, amine nucleophile |

- Reductive amination methods typically afford yields ranging from 60% to over 90%, depending on substrate purity and reaction optimization.

- Catalytic hydrogenation is effective for nitro-substituted precursors with yields often exceeding 80% under optimized conditions.

- SNAr reactions are less common for this compound due to the electronic nature of the aromatic ring but can be successful with activated substrates.

- Halide displacement reactions require careful synthesis of the halide intermediate and often give moderate yields (50-70%) due to competing elimination or side reactions.

- Purity of starting materials, solvent choice, and reaction temperature critically influence the outcome of these syntheses.

- Protective groups may be employed to prevent side reactions during multi-step syntheses.

- Analytical techniques such as NMR, mass spectrometry, and HPLC are used to confirm compound identity and purity.

The preparation of N-(4-fluoro-3-methylphenyl)oxan-4-amine is best achieved via reductive amination of tetrahydropyran-4-one with 4-fluoro-3-methylaniline, followed by reduction under mild conditions. Alternative methods such as catalytic hydrogenation of nitro precursors or nucleophilic displacement of halides on the tetrahydropyran ring are also viable depending on available starting materials and desired scale. Optimization of reaction conditions is essential for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-methylphenyl)oxan-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The fluorine atom and the amine group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

N-(4-fluoro-3-methylphenyl)oxan-4-amine has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-methylphenyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and amine group play crucial roles in its reactivity and binding affinity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Fluorinated Aryl Groups

A. N-(2-(4-(4-Fluoro-3-methylphenyl)-1H-1,2,3-triazol-1-yl)ethylidene)-2-methylpropan-2-amine oxide (Compound 9f)

- Structure : Contains a 4-fluoro-3-methylphenyl group attached to a 1,2,3-triazole-nitrone hybrid.

- Key Findings :

- Exhibits potent antioxidant activity, including 87% inhibition of lipid peroxidation (LP) and 99.9% hydroxyl radical scavenging efficiency .

- Acts as a lipoxygenase (LOX) inhibitor (IC₅₀ = 27 µM), though less potent than reference compound NDGA .

- The 4-fluoro-3-methylphenyl motif enhances steric and electronic interactions, contributing to its balanced antioxidant profile.

B. 4-[(3-Fluorophenyl)methyl]oxan-4-amine

- Structure : Features a 3-fluorophenylmethyl group attached to the oxan-4-amine core.

- Comparison: The 3-fluoro substitution (vs.

C. N-(3-Bromophenyl)oxan-4-amine

- Structure : Substitutes the 4-fluoro-3-methyl group with a 3-bromophenyl moiety.

- Comparison :

Functional Analogues in Medicinal Chemistry

A. (2R)-2-[(4-Fluoro-3-methylphenyl)sulfonylamino]-N-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetamide (Compound 40)

- Structure : A sulfonamide derivative with a 4-fluoro-3-methylphenyl group and tetrahydropyran core.

- Key Findings :

B. 4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(2-furyl)-1,3-oxazol-5-amine

- Structure : Combines a sulfonyl-oxazole core with 4-fluorophenyl and 4-chlorophenyl groups.

Biological Activity

N-(4-fluoro-3-methylphenyl)oxan-4-amine is an organic compound distinguished by its unique structure, which includes a fluorinated aromatic ring and an oxan-4-amine moiety. Its molecular formula is , indicating a complex arrangement of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The presence of the fluorine atom at the para position relative to a methyl group on the phenyl ring contributes significantly to its chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological implications and interactions with biological targets.

The compound's structure is crucial for its biological activity. The fluorine atom enhances lipophilicity, which is often correlated with improved membrane permeability and binding affinity to biological targets. This property is particularly relevant in drug design, where the ability to penetrate cellular membranes can dictate efficacy.

Pharmacological Properties

Research indicates that this compound exhibits potential antimicrobial and antibiofilm activities. Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in metabolic pathways, which is crucial for assessing its therapeutic potential.

- Antimicrobial Activity : Studies have shown that derivatives of similar compounds exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds structurally related to this compound have demonstrated effective inhibition of bacterial growth and biofilm formation .

- Mechanism of Action : The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The fluorine atom's presence enhances binding affinity, leading to desired biological effects .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several compounds similar in structure to this compound. The results indicated that these compounds exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for various bacterial strains, demonstrating the compound's potential as an antimicrobial agent.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| This compound | S. aureus | 16 |

Case Study 2: Binding Affinity Studies

Molecular docking studies have been conducted to assess the binding affinity of this compound with various enzymes implicated in disease pathways. The results indicated a favorable binding profile, suggesting that this compound may serve as a lead candidate for further drug development.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing N-(4-fluoro-3-methylphenyl)oxan-4-amine?

- Methodological Answer : The compound can be synthesized via intermediates such as chalcones derived from 4-fluoro-3-methyl acetophenone. A Claisen-Schmidt condensation is typically employed, where 4-fluoro-3-methyl acetophenone reacts with aromatic aldehydes in ethanol under basic conditions (e.g., lithium hydroxide catalyst). The reaction is monitored by TLC (n-hexane:acetone, 7:3), and the product is isolated via precipitation in ice-cold water, followed by recrystallization or column chromatography. Yields range from 76% to 77% under optimized conditions .

- Key Data :

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., C=O at ~1658 cm⁻¹, C-F at ~1153 cm⁻¹) .

- ¹H NMR : Assigns proton environments (e.g., aromatic protons at δ 7.1–8.1 ppm, methyl groups at δ 2.3–2.4 ppm) .

- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 319 for brominated derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Methodological Answer :

- Catalyst Screening : Lithium hydroxide is effective for chalcone synthesis, but alternatives like NaOH or KOH may alter reaction kinetics .

- Solvent Effects : Ethanol is standard, but polar aprotic solvents (e.g., DMF) could enhance solubility of aromatic aldehydes .

- Temperature Control : Room-temperature reactions minimize side products, but heating (e.g., 50°C) may accelerate sluggish reactions .

Q. How should researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

- Methodological Answer :

- Multi-Technique Validation : Combine ¹H NMR, ¹³C NMR, and HSQC to resolve overlapping signals in aromatic regions.

- Computational Modeling : DFT calculations (e.g., Gaussian software) predict NMR chemical shifts and IR vibrations, aiding assignments .

- Single-Crystal XRD : Definitive structural confirmation, as demonstrated for pyrimidine derivatives with R factor = 0.056 .

Q. What experimental designs are recommended for evaluating the anti-inflammatory potential of this compound derivatives?

- Methodological Answer :

- In Vitro Assays :

- COX-1/COX-2 inhibition assays to assess NSAID-like activity .

- TNF-α/IL-6 ELISA to measure cytokine suppression in macrophage models.

- In Vivo Models :

- Carrageenan-induced paw edema in rats (acute inflammation).

- Cotton pellet granuloma test (chronic inflammation) .

- Data Interpretation : Compare % inhibition against standard drugs (e.g., ibuprofen) and perform dose-response analysis.

Safety and Handling

Q. What methodological precautions are essential for safe handling of this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of airborne particles (TLV: <1 mg/m³) .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal; incinerate halogenated waste per local regulations .

- Emergency Response : For spills, absorb with inert material (e.g., vermiculite) and evacuate the area if large quantities are released .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.